![molecular formula C10H15NO3S B2864729 2-Methoxy-N-methyl-1-phenylethanesulfonamide CAS No. 2138304-87-5](/img/structure/B2864729.png)
2-Methoxy-N-methyl-1-phenylethanesulfonamide
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Description
2-Methoxy-N-methyl-1-phenylethanesulfonamide (MMPS) is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis Intermediary
2-Methoxy-N-methyl-1-phenylethanesulfonamide serves as an organic intermediate with borate and sulfonamide groups. It is synthesized through nucleophilic and amidation reactions. This compound is crucial in the synthesis of various organic structures, particularly in the development of pharmaceuticals where it can act as a protective group or a component in complex organic reactions .
Enzyme Inhibition
In pharmacology, compounds with borate and sulfonamide groups, such as EN300-680160, are often utilized as enzyme inhibitors. These inhibitors play a significant role in the treatment of diseases by blocking the activity of specific enzymes related to disease progression, offering pathways for developing new therapeutic agents .
Fluorescent Probing
EN300-680160 can be used in the development of fluorescent probes. These probes are essential tools in biochemistry and molecular biology for detecting the presence of other molecules, ions, or biological processes. They are particularly useful in identifying hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Stimulus-Responsive Drug Carriers
The borate ester bonds present in EN300-680160 make it suitable for constructing stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP, to control the release of drugs. This application is vital for targeted drug delivery systems, improving the efficacy and reducing the side effects of treatments .
Asymmetric Synthesis of Amino Acids
In the field of organic chemistry, EN300-680160 is used in the asymmetric synthesis of amino acids. This process is crucial for creating compounds with specific chirality, which is important for the biological activity of many pharmaceuticals .
Suzuki Coupling Reactions
Suzuki coupling reactions are a type of cross-coupling reaction used in organic chemistry to create carbon-carbon bonds. EN300-680160 can be involved in these reactions, providing a pathway for constructing complex organic molecules, which are often used in the development of new materials and drugs .
properties
IUPAC Name |
2-methoxy-N-methyl-1-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-11-15(12,13)10(8-14-2)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSGXRGICNFWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C(COC)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-N-methyl-1-phenylethanesulfonamide | |
CAS RN |
2138304-87-5 |
Source
|
Record name | 2-methoxy-N-methyl-1-phenylethane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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